1,4-Bis(bromomethyl)cyclohexane
Overview
Description
Synthesis Analysis
The synthesis of cyclohexane derivatives often involves nucleophilic substitution reactions, as seen in the preparation of 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane (BAPC) and 4,4-bis(p-aminophenoxymethyl)-1-cyclohexene (CHEDA) . These reactions typically use starting materials such as 1,1-bis(4-hydroxyphenyl)cyclohexane or 4,4-bis(hydroxymethyl)-1-cyclohexene, which are then reacted with halogenated compounds like p-chloronitrobenzene. Catalytic reduction steps are often employed to convert nitro groups to amino groups in these syntheses.
Molecular Structure Analysis
The molecular structures of cyclohexane derivatives are influenced by the substituents attached to the cyclohexane ring. For instance, the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines exhibit specific conformations due to the interactions between the pyridine rings and the cyclohexane rings . The crystal structure of 1,1'-bis(3-methyl-4-hydroxyphenyl) cyclohexane provides detailed information on bond lengths, angles, and intermolecular interactions, which are crucial for understanding the physical properties of these compounds .
Chemical Reactions Analysis
Cyclohexane derivatives can undergo various chemical reactions, including bromination and epoxidation, as demonstrated with CHEDA . These reactions modify the cyclohexane ring by adding functional groups, which can alter the physical and chemical properties of the compound. The reactivity of specific positions on the cyclohexane ring, such as the double bond in CHEDA, is a key factor in these transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexane derivatives are determined by their molecular structure and the nature of their substituents. Polyamides derived from BAPC exhibit good solubility in polar organic solvents and form transparent, flexible films . The glass transition temperatures and thermal stability of these polymers are also notable, with Tg values ranging from 188 to 240°C and mass loss temperatures between 473 and 499°C in air . Similarly, aromatic polyimides from CHEDA show solubility in polar aprotic solvents and high thermal stability, with no significant weight losses below 450°C in nitrogen .
Scientific Research Applications
Summary of the Application
“1,4-Bis(bromomethyl)cyclohexane” is used in the synthesis of copolyesters containing cardo cyclohexane moiety in the main chain . These copolyesters are known for their superior mechanical properties, good processability, and controllable degradation .
Methods of Application or Experimental Procedures
The copolyesters were synthesized from 1,1-bis (4-hydroxyphenyl)cyclohexane (BPZ)/1,1-bis (4-hydroxyphenyl)-4-methylcyclohexane (MBPZ) and bisphenol-A (BPA) with adipoyl chloride . The solubility of the copolyesters was tested in various solvents .
Results or Outcomes
The intrinsic viscosity of the synthesized copolyesters was determined by Oswald viscometer and was found to be 0.33–0.48 g/dL . The thermal properties were studied with thermogravimetric analyses (TGA) and differential scanning calorimetry (DSC). The TGA data revealed that the copolyesters were stable up to 210°C and start degrading thereafter . The solubility and thermal stability of the synthesized polymer are enhanced due to the introduction of cardo cyclohexane ring into the polymer chain backbone .
properties
IUPAC Name |
1,4-bis(bromomethyl)cyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Br2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYALOPJJAPLQSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394214 | |
Record name | 1,4-bis(bromomethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(bromomethyl)cyclohexane | |
CAS RN |
35541-75-4 | |
Record name | 1,4-bis(bromomethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Bis(bromomethyl)cyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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